4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with sulfonamide derivatives under specific conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, often involving the use of hydrazine derivatives.
Final Coupling: The final step involves coupling the thiazole and thiadiazole rings with the phenyl and carboxamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to its combination of thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11N5O3S3 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O3S3/c1-8-11(23-18-16-8)12(19)15-9-2-4-10(5-3-9)24(20,21)17-13-14-6-7-22-13/h2-7H,1H3,(H,14,17)(H,15,19) |
InChI Key |
CXZQVFQHYTXHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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